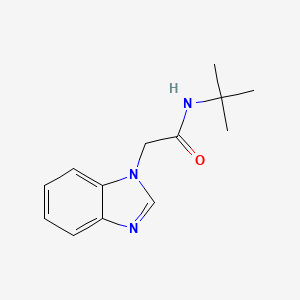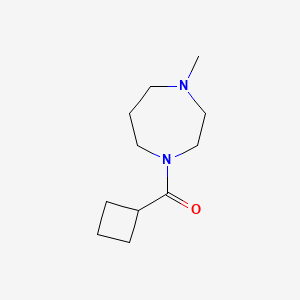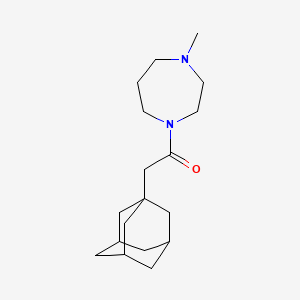
N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase. Adenosine kinase is responsible for the metabolism of adenosine, a nucleoside that plays a crucial role in various physiological processes, including the regulation of blood flow, inflammation, and immune response. ABT-702 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide acts as a selective inhibitor of adenosine kinase, an enzyme responsible for the metabolism of adenosine. By inhibiting adenosine kinase, this compound increases the concentration of adenosine, which can activate various adenosine receptors in the body. Adenosine receptors are involved in various physiological processes, including the regulation of blood flow, inflammation, and immune response. The activation of adenosine receptors by this compound can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to reduce inflammation and improve cognitive function in neurological disorders. Additionally, this compound has been shown to have immunomodulatory effects, which can be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has several advantages for scientific research. It is a selective inhibitor of adenosine kinase, making it a suitable compound for studying the role of adenosine in various physiological processes. This compound has also been optimized for high purity and high yield, making it a suitable compound for laboratory experiments. However, this compound has some limitations in scientific research. It has poor solubility in water, which can limit its use in certain experiments. Additionally, this compound has limited stability in solution, which can affect its potency and efficacy.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide in scientific research. In cancer research, this compound can be studied in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, this compound can be studied in animal models to evaluate its potential use in the treatment of inflammatory diseases and neurological disorders. Further studies can also be conducted to optimize the formulation of this compound for improved solubility and stability in solution. Overall, this compound has significant potential for therapeutic applications in various diseases, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide involves the reaction of 5,6-dimethylbenzimidazole with cyclopentylamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with ethyl chloroacetate to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-7-14-15(8-12(11)2)19(10-17-14)9-16(20)18-13-5-3-4-6-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQJAYIAWDYPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)


![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)






